molecular formula C11H7NO B14763864 Naphtho[2,3-C][1,2]oxazole CAS No. 268-66-6

Naphtho[2,3-C][1,2]oxazole

Cat. No.: B14763864
CAS No.: 268-66-6
M. Wt: 169.18 g/mol
InChI Key: JZOKDVGUQNAZJT-UHFFFAOYSA-N
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Description

Naphtho[2,3-C][1,2]oxazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[2,3-C][1,2]oxazole can be synthesized through various methods. One common approach involves the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). This method is known for its functional group tolerance and efficiency in constructing naphthoxazole-related bioactive molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. Industrial production would likely involve continuous flow processes and advanced catalytic systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-C][1,2]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include TEMPO and other radical initiators.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

Naphtho[2,3-C][1,2]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Naphtho[2,3-C][1,2]oxazole exerts its effects varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, some derivatives have shown potential as inhibitors of butyrylcholinesterase, an enzyme involved in the progression of Alzheimer’s disease . The molecular targets and pathways involved are often studied using computational methods and molecular docking studies to understand the interactions at the atomic level .

Comparison with Similar Compounds

Naphtho[2,3-C][1,2]oxazole can be compared with other similar compounds, such as:

This compound is unique due to its specific ring fusion and the resulting electronic and steric effects, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

268-66-6

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

IUPAC Name

benzo[f][2,1]benzoxazole

InChI

InChI=1S/C11H7NO/c1-2-4-9-6-11-10(7-13-12-11)5-8(9)3-1/h1-7H

InChI Key

JZOKDVGUQNAZJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CON=C3C=C2C=C1

Origin of Product

United States

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